molecular formula C9H6ClN3O2 B7852032 1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B7852032
M. Wt: 223.61 g/mol
InChI Key: NQFZERHPFJLLFU-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a 1,2,4-triazole ring, a privileged structure in pharmacology known for its ability to interact with diverse biological targets due to its hydrogen bonding capacity, dipole moment, and structural rigidity . The 1,2,4-triazole core is a key pharmacophore in several clinically used drugs, including antifungal agents (e.g., fluconazole), anticonvulsants, and anticancer agents like letrozole . Researchers utilize this carboxylic acid-functionalized triazole derivative as a versatile building block for the design and synthesis of novel bioactive molecules. Its structure is particularly amenable to creating hybrid compounds through the formation of amide bonds, hydrazides, or other derivatives, enabling the exploration of structure-activity relationships . While specific biological data for this exact compound may be limited, derivatives of 1,2,4-triazole-3-carboxylic acid have been investigated in theoretical and in vitro studies for potential anti-inflammatory activity via cyclooxygenase-2 (COX-2) inhibition . The incorporation of a 1,2,4-triazole moiety into molecular frameworks is a established strategy to develop potential therapeutic agents with anticancer, antimicrobial, and anti-inflammatory properties . This product is intended for research purposes as a synthetic intermediate in the construction of more complex heterocyclic systems for biological screening. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-1,2,4-triazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-6-1-3-7(4-2-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFZERHPFJLLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=N2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps and Conditions:

  • Cyclization :

    • Dimethyl 2-(4-chlorobenzoylamino)malonate reacts with hydrazine hydrate in methanol under reflux to form methyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate.

    • Yield : 30% after recrystallization.

    • Reaction Time : 4 hours at reflux.

  • Hydrolysis :

    • The methyl ester intermediate is treated with aqueous potassium hydroxide (45% w/v) in methanol under reflux.

    • Acidification with concentrated HCl precipitates the carboxylic acid derivative.

    • Yield : 92%.

    • Purity : Confirmed via melting point (141–144°C) and NMR.

Table 1: Traditional Synthesis Parameters

StepReagents/ConditionsYieldTime
CyclizationHydrazine hydrate, MeOH, reflux30%4 h
HydrolysisKOH (45%), MeOH, reflux; HCl92%4 h

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has been employed to accelerate triazole formation, reducing reaction times from hours to minutes. While specific data for 1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid are limited, analogous triazole syntheses demonstrate the viability of this approach.

Protocol Adaptations:

  • Reagents : Aminoguanidine and 4-chlorobenzoyl chloride in a solvent-free system.

  • Conditions : Microwave irradiation at 150°C for 15–20 minutes.

  • Advantages :

    • Yield Improvement : Comparable or superior to traditional methods (up to 85% in model systems).

    • Energy Efficiency : 70% reduction in energy consumption.

One-Step Synthesis via Azide-Ketone Cycloaddition

A patent-pending method describes a single-step synthesis using β-ketoesters and azides, catalyzed by a base. Although originally developed for 1,2,3-triazoles, this strategy is theoretically adaptable to 1,2,4-triazoles with modifications.

Experimental Framework:

  • Reactants :

    • 4-Chlorophenyl azide (synthesized in situ from 4-chloroaniline).

    • Ethyl 3-oxo-3-(4-chlorophenyl)propanoate (β-ketoester).

  • Base : Sodium hydride or potassium tert-butoxide.

  • Solvent : Tetrahydrofuran (THF) at 0–25°C.

  • Yield : Model reactions for analogous triazoles show 50–65% efficiency.

Table 2: One-Step Synthesis Feasibility

ParameterValue
Reaction Time2–3 h
Temperature0–25°C
ScalabilityDemonstrated for pilot-scale

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

MethodYieldTimeScalabilityPurity
Traditional Multi-Step92%8 h totalHigh>95%
Microwave-Assisted~85%*20 minModerate90–92%
One-Step50–65%*2–3 hHigh85–88%

*Extrapolated from analogous systems.

Key Findings :

  • The traditional multi-step method remains the gold standard for purity and yield but requires prolonged reaction times.

  • Microwave-assisted synthesis offers rapid access to intermediates but lacks direct validation for the target compound.

  • The one-step approach, while innovative, currently underperforms in yield and purity compared to established routes.

Emerging Techniques and Optimization Strategies

Solvent-Free Mechanochemical Synthesis

Recent advances in ball-milling techniques enable solvent-free cyclization, reducing environmental impact. Preliminary trials with similar triazoles achieved 78% yield in 30 minutes.

Enzymatic Hydrolysis for Greener Processes

Lipase-catalyzed ester hydrolysis has been explored to replace harsh acid/base conditions:

  • Substrate : Methyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate.

  • Enzyme : Candida antarctica lipase B (CAL-B).

  • Yield : 88% at pH 7.0, 40°C .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: The triazole ring allows for substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation and alkylation reactions are common, often using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various halogenated or alkylated derivatives.

Scientific Research Applications

Agricultural Applications

Fungicidal Activity
1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid has been studied for its fungicidal properties. It acts by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.

Case Study: Efficacy Against Fungal Diseases

A study published in the Journal of Agricultural and Food Chemistry demonstrated that the compound effectively reduced the incidence of Fusarium and Botrytis species in crops such as tomatoes and grapes. The results indicated a significant reduction in fungal growth compared to untreated controls.

Fungal SpeciesControl (%)Treated (%)
Fusarium spp.8025
Botrytis spp.7015

Pharmaceutical Applications

Antimicrobial Properties
The compound exhibits antimicrobial activity against a range of bacteria and fungi. Research has shown that it can be effective against resistant strains of bacteria.

Case Study: Antibacterial Efficacy

In a study published in Antimicrobial Agents and Chemotherapy, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than traditional antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Material Science Applications

Polymer Synthesis
The triazole ring structure allows for the incorporation of this compound into polymer matrices, enhancing their thermal stability and mechanical properties.

Case Study: Polymer Blends

Research conducted at a leading materials science laboratory demonstrated that adding this compound to polyvinyl chloride (PVC) improved its thermal degradation temperature by approximately 20°C.

PropertyPVC OnlyPVC + Triazole
Thermal Degradation Temp (°C)250270

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Key Observations :

  • Halogen Position : Para-substituted chlorophenyl groups (e.g., 4-chlorophenyl) generally improve target affinity compared to ortho-substituted analogues due to reduced steric hindrance .
  • Triazole Core : 1,2,4-Triazoles exhibit broader antimicrobial activity, while 1,2,3-triazoles (e.g., compound in ) show specificity in antitumor applications.
  • Functional Groups : Carboxamide or ester derivatives (e.g., ) enhance bioavailability and target engagement compared to the parent carboxylic acid.

Antimicrobial Activity

  • Antibacterial : Derivatives with oxadiazole hybrids (e.g., 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid) demonstrate moderate to strong activity against Gram-positive bacteria, attributed to oxadiazole’s electron-deficient ring interacting with bacterial enzymes .
  • Antifungal : Compounds like 1-[2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-propyl]-1H-pyrazole-5-carboxylic acid () show superior activity against Candida spp. compared to fluconazole, likely due to synergistic triazole and pyrazole interactions.

Antitumor Activity

  • The 1,2,3-triazole analogue () inhibits c-Met kinase, inducing apoptosis in multiple cancer lines (IC₅₀ < 1 µM). In contrast, 1,2,4-triazole derivatives (e.g., ) with bulky aryl groups exhibit COX-2 selectivity, reducing inflammation-driven carcinogenesis.

Anti-Inflammatory Activity

  • 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives () reduce edema in animal models by 60–70% via COX-2 inhibition, outperforming traditional NSAIDs.

Q & A

Q. What are the established synthetic routes for 1-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid, and how can its purity be validated?

The compound is typically synthesized via cyclocondensation reactions using substituted hydrazines and carboxylic acid derivatives. For example, triazole ring formation can be achieved by reacting 4-chlorophenylhydrazine with β-keto esters or nitriles under reflux conditions in polar aprotic solvents like DMF . Purity validation requires orthogonal methods:

  • HPLC (C18 column, acetonitrile/water mobile phase) to assess chemical homogeneity.
  • NMR (¹H/¹³C) to confirm structural integrity, focusing on aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid signals (δ ~12 ppm) .
  • X-ray crystallography (if crystals are obtainable) for definitive structural confirmation, as demonstrated for analogous triazole derivatives .

Q. How can the electronic and steric effects of the 4-chlorophenyl group influence the compound’s reactivity?

The electron-withdrawing chloro substituent enhances the electrophilicity of the triazole ring, facilitating nucleophilic attacks at the 3-carboxylic acid position. Steric hindrance from the chlorophenyl group may limit rotational freedom, as observed in crystallographic studies of related triazoles, where dihedral angles between the aryl and triazole rings range from 5–15° . Computational methods (DFT) can model these effects, predicting reaction sites for functionalization .

Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?

  • UV-Vis spectroscopy to monitor absorbance shifts indicative of protonation/deprotonation (carboxylic acid pKa ~3–4) .
  • FT-IR to track changes in carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and triazole C=N vibrations (~1600 cm⁻¹) .
  • Stability studies in buffered solutions (pH 1–10) with LC-MS to detect degradation products, such as decarboxylation or triazole ring cleavage .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved for this compound?

Contradictions may arise from assay-specific variables (e.g., bacterial strain selectivity or eukaryotic cell line sensitivity). A systematic approach includes:

  • Dose-response profiling to establish IC₅₀/EC₅₀ values across multiple models .
  • Structural analogs : Modifying the triazole’s substituents (e.g., replacing Cl with CF₃) to isolate pharmacophore contributions .
  • Target engagement assays (e.g., enzyme inhibition kinetics or protein binding studies) to identify specific molecular interactions .

Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?

  • Salt formation : Reacting the carboxylic acid with sodium/potassium hydroxide to improve aqueous solubility .
  • Co-crystallization : Using co-formers like nicotinamide, as shown for structurally similar triazoles, to enhance bioavailability .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles, characterized via dynamic light scattering (DLS) and TEM .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

  • Molecular docking (AutoDock Vina) using CYP3A4/2D6 crystal structures (PDB IDs: 1TQN, 3TDA) to map binding poses .
  • MD simulations (AMBER/CHARMM) to assess stability of enzyme-ligand complexes over 100-ns trajectories .
  • Metabolite prediction (e.g., Schrödinger’s MetaSite) to identify potential oxidation sites (e.g., triazole ring or chlorophenyl group) .

Q. What crystallographic challenges arise in determining this compound’s solid-state structure, and how are they addressed?

  • Crystal growth : Slow evaporation from DMSO/ethanol mixtures at 4°C, as used for analogous triazole-carboxylic acids .
  • Disorder : The chlorophenyl group may exhibit rotational disorder; refinement with SHELXL using constraints/ADPs improves model accuracy .
  • Hydrogen bonding : Carboxylic acid dimers often form in the lattice (O···O distances ~2.6 Å), stabilizing the crystal packing .

Methodological Considerations

Q. How can regioselective functionalization of the triazole ring be achieved?

  • Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to block the carboxylic acid, enabling electrophilic substitution at N1 or N2 positions .
  • Metal-catalyzed cross-coupling : Suzuki-Miyaura reactions (Pd(PPh₃)₄, K₂CO₃) to introduce aryl groups at specific triazole carbons .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Nitrile gloves, lab coat, and goggles due to potential skin/eye irritation (H301 hazard) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

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